6-Methoxy-2-methylquinolin-4-ol (CAS: 58596-37-5) is a critical heterocyclic building block typically synthesized via the Conrad-Limpach reaction from 4-methoxyaniline and ethyl acetoacetate. It serves as an essential precursor for the synthesis of biologically active quinolines, including autophagy inhibitors and highly potent antitubercular and antimalarial agents. Its specific substitution pattern—specifically the combination of the 6-methoxy and 2-methyl groups—imparts distinct physicochemical properties and steric hindrance that dictate its reactivity during downstream functionalization. For procurement and process chemistry, this compound is fundamentally non-interchangeable with unmethylated or demethoxylated analogs due to its highly specific chemoselectivity in alkylation reactions and its absolute requirement for target-binding in downstream active pharmaceutical ingredients (APIs) [1].
Substituting 6-Methoxy-2-methylquinolin-4-ol with closely related analogs, such as 6-methoxyquinolin-4-ol or 2-methylquinolin-4-ol, leads to catastrophic failures in both synthetic yield and downstream pharmacological potency. The 2-methyl group is not merely a structural accessory; it provides critical steric hindrance that directs subsequent etherification exclusively to the oxygen atom. If a buyer substitutes this with an unmethylated analog, the reaction pathway shifts entirely to N-alkylation, yielding inactive byproducts. Furthermore, the 6-methoxy group is an absolute requirement for binding affinity in antimycobacterial applications; removing it results in a massive loss of potency. Therefore, procurement must strictly specify CAS 58596-37-5 to ensure correct regioselectivity and final product efficacy [1].
The presence of the 2-methyl group on 6-Methoxy-2-methylquinolin-4-ol is essential for directing chemoselective O-alkylation. When reacted with alkylating agents under basic conditions, the target compound exclusively yields the desired 4-alkoxyquinoline derivatives. In stark contrast, substituting the precursor with 6-methoxyquinolin-4-ol (lacking the 2-methyl group) results in exclusive N-alkylation, yielding 72% of an inactive N-alkylated byproduct [1].
| Evidence Dimension | Regioselectivity of alkylation |
| Target Compound Data | Exclusive O-alkylation (yielding active 4-alkoxyquinolines) |
| Comparator Or Baseline | 6-Methoxyquinolin-4-ol (yields 72% N-alkylated product) |
| Quantified Difference | Complete shift from N-alkylation to O-alkylation |
| Conditions | Reaction with alkyl halides in the presence of K2CO3 in DMF at 25 °C |
Procurement of the exact 2-methylated precursor is mandatory to prevent total yield loss to inactive N-alkylated byproducts during the synthesis of 4-alkoxyquinoline libraries.
The 6-methoxy substituent is an absolute requirement for the antimycobacterial activity of downstream 2-(quinolin-4-yloxy)acetamide derivatives. Derivatives synthesized from 6-Methoxy-2-methylquinolin-4-ol demonstrated submicromolar potency against Mycobacterium tuberculosis strain H37Rv, with Minimum Inhibitory Concentrations (MIC) as low as 0.48 µM. Conversely, analogs synthesized from precursors lacking the 6-methoxy group exhibited an MIC of >29 µM, rendering them essentially inactive [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
| Target Compound Data | MIC = 0.48 µM |
| Comparator Or Baseline | Analogs lacking the 6-methoxy group (MIC > 29 µM) |
| Quantified Difference | >60-fold improvement in antimycobacterial potency |
| Conditions | Whole-cell assay against M. tuberculosis strain H37Rv |
The 6-methoxy group is non-negotiable for downstream API efficacy, meaning buyers cannot substitute with cheaper, unmethoxylated quinolin-4-ol precursors.
6-Methoxy-2-methylquinolin-4-ol demonstrates excellent processability under acoustic cavitation conditions. During ultrasound-assisted O-alkylation with benzyl bromides in DMF and K2CO3, the reaction reaches completion in just 15 minutes, yielding high-purity 4-alkoxy-6-methoxy-2-methylquinolines. This represents a drastic reduction in reaction time compared to conventional thermal reflux methods, which typically require hours of heating[1].
| Evidence Dimension | Reaction time for complete O-alkylation |
| Target Compound Data | 15 minutes reaction time |
| Comparator Or Baseline | Conventional thermal methods (hours of heating) |
| Quantified Difference | Reduction from hours to 15 minutes |
| Conditions | Ultrasound-assisted reaction in DMF with K2CO3 |
Compatibility with rapid, ultrasound-assisted protocols allows industrial buyers to significantly accelerate high-throughput library generation and reduce energy consumption.
6-Methoxy-2-methylquinolin-4-ol is a validated starting material for the synthesis of advanced quinoline hybrids targeting the mycobacterial cytochrome bc1 complex (QcrB). When reacted with 2-(bromomethyl)quinoline, the target compound yields specific hybrid inhibitors that exhibit high resistance against the QcrB T313I mutant, achieving an MIC value of 4.7 µg/mL. This specific substitution pattern is critical for binding within the QcrB active site[1].
| Evidence Dimension | MIC against QcrB T313I mutant M. tuberculosis |
| Target Compound Data | MIC = 4.7 µg/mL (downstream hybrid 49) |
| Comparator Or Baseline | Standard unoptimized quinoline scaffolds |
| Quantified Difference | High specific activity against a drug-resistant mutant strain |
| Conditions | Nucleophilic substitution in anhydrous DMF/K2CO3 at room temperature |
Procurement of this exact precursor is essential for research programs focused on overcoming drug-resistant tuberculosis via QcrB inhibition.
Due to its unique 2-methyl group directing exclusive O-alkylation, 6-Methoxy-2-methylquinolin-4-ol is the optimal precursor for synthesizing libraries of 2-(quinolin-4-yloxy)acetamides. These downstream APIs exhibit submicromolar potency against drug-resistant Mycobacterium tuberculosis, making this compound indispensable for infectious disease drug discovery programs [1].
The compound's proven compatibility with acoustic cavitation allows it to be used in rapid, ultrasound-assisted O-alkylation protocols. This is ideal for industrial process chemistry teams looking to generate large libraries of 4-alkoxy-2-methylquinolines in 15-minute reaction cycles, drastically reducing energy costs and time-to-result[2].
6-Methoxy-2-methylquinolin-4-ol serves as a critical intermediate in the synthesis of asymmetric bisaminoquinolines (such as Lyso-05 analogs). By undergoing chlorination to 4-chloro-6-methoxy-2-methylquinoline followed by amination, it enables the creation of potent lysosomotropic agents that inhibit autophagy in cancer cells, a key application in modern oncology research[3].
Corrosive;Irritant